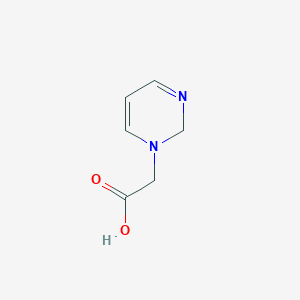
(Pyrimidin-1(2H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyrimidin-1(2H)-yl)acetic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids. This compound is characterized by a pyrimidine ring attached to an acetic acid moiety, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pyrimidin-1(2H)-yl)acetic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrimidin-2(1H)-ones can be realized through a green and simple ‘one-pot’ electrochemical off–on approach without any catalyst, oxidant, or toxic reagent . This method yields the desired products in moderate to good yields after a stepwise reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal Lewis acid catalysts, such as hafnium triflate, has been identified as highly potent for the synthesis of substituted pyrimidinones under solvent-free conditions . This method enhances the reaction rate and avoids the formation of undesired byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
(Pyrimidin-1(2H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction pathway. For example, the Biginelli reaction, which involves the acid-catalyzed one-pot condensation of aldehyde, β-ketoester, and urea, is a prominent method for synthesizing pyrimidinones .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinones and other derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Pyrimidin-1(2H)-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound plays a role in studying biochemical pathways and interactions involving pyrimidine derivatives.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (Pyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. Pyrimidine metabolism is crucial for cell proliferation and survival, and the compound’s derivatives are known to interfere with these metabolic pathways . For instance, the inhibition of dihydroorotate dehydrogenase (DHODH) has been shown to reduce tumor growth and metastasis in cancer models .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
Hexahydropyrrolo[1,2-a]pyrimidin-6-ones: These compounds have shown analgesic activity and potential as nootropics and painkillers.
Uniqueness
(Pyrimidin-1(2H)-yl)acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility and potential therapeutic properties make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
4425-48-3 |
|---|---|
Molekularformel |
C6H8N2O2 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
2-(2H-pyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O2/c9-6(10)4-8-3-1-2-7-5-8/h1-3H,4-5H2,(H,9,10) |
InChI-Schlüssel |
FHARGMSSJPHLMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=CC=CN1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2,5-Dimethylpyrrol-1-yl)-2-nitrophenyl]morpholine](/img/structure/B14149825.png)
![N-[(2-methylquinolin-8-yl)carbamothioyl]acetamide](/img/structure/B14149828.png)


![Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14149853.png)
![2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14149869.png)
![3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14149878.png)



![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)


![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
